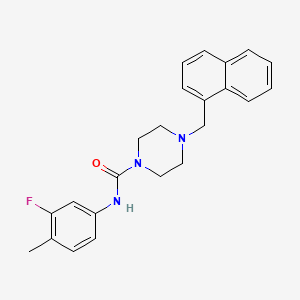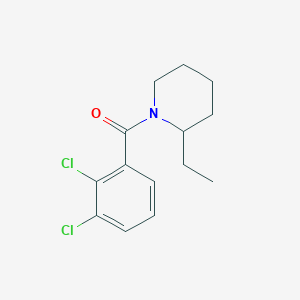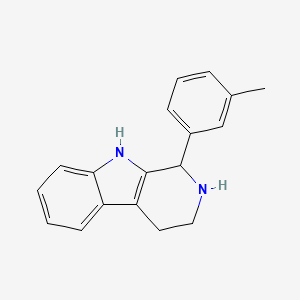
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole
描述
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole, also known as MEOP or THJ-018, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. MEOP was first synthesized in 2009 by a team of researchers led by Adam Winstock at the University College London. Since then, MEOP has been used in various studies to investigate its mechanism of action and biological effects.
作用机制
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole is believed to exert its effects by binding to the CB1 receptor, which is a G protein-coupled receptor found in the brain and other tissues. Activation of the CB1 receptor by cannabinoids such as 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can lead to a variety of effects, including changes in mood, appetite, and pain perception.
Biochemical and Physiological Effects
Studies have shown that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can produce a range of biochemical and physiological effects. For example, one study found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can induce hypothermia in rats, which is a common effect of CB1 receptor activation. Another study found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole can inhibit the uptake of the neurotransmitter dopamine, which may contribute to its psychoactive effects.
实验室实验的优点和局限性
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has several advantages as a research tool. For example, it is relatively easy and inexpensive to synthesize, and it has high binding affinity to the CB1 receptor. However, 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole also has some limitations. For example, its effects may vary depending on the dose and route of administration, and it may have off-target effects that could complicate the interpretation of results.
未来方向
There are several potential future directions for research on 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole. For example, further studies could investigate its effects on specific brain regions or cell types, or explore its potential therapeutic applications. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole and its interactions with other neurotransmitter systems. Overall, 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has the potential to be a valuable tool for scientific research, but further study is needed to fully understand its effects and limitations.
科学研究应用
1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole has been used in various scientific studies to investigate its potential as a research tool. One study conducted by researchers at the University of Mississippi found that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole had similar binding affinity to the CB1 receptor as the well-known synthetic cannabinoid JWH-018. This suggests that 1-(2-methoxyethyl)-3-(1-piperidinylcarbonothioyl)-1H-indole may have similar effects to JWH-018 in terms of its ability to activate the CB1 receptor.
属性
IUPAC Name |
[1-(2-methoxyethyl)indol-3-yl]-piperidin-1-ylmethanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-20-12-11-19-13-15(14-7-3-4-8-16(14)19)17(21)18-9-5-2-6-10-18/h3-4,7-8,13H,2,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSOZADKQDZFBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C(=S)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794134 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(2-fluorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4837097.png)

![methyl 5-[(diethylamino)carbonyl]-2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4837113.png)
![6-(2-furyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4837119.png)
![1-[4-(4-chlorophenoxy)butyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4837123.png)

![4-{4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B4837137.png)

![4-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4837162.png)



